molecular formula C15H19N3O B2980727 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide CAS No. 2034260-49-4

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide

Cat. No. B2980727
CAS RN: 2034260-49-4
M. Wt: 257.337
InChI Key: AUDAEHJQBZUQMM-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known to exhibit a wide range of biological activities and are present in various drugs .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazole derivatives are generally synthesized through condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions, often serving as precursors in the synthesis of pharmaceuticals .

Scientific Research Applications

Regioselective Synthesis and Structural Analysis N-Arylbenzamidrazones are used in the regioselective synthesis of 5-amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole derivatives through reactions with activated nitriles. These processes, catalyzed by triethylamine, proceed to give 5-aminopyrazoles, with their structures confirmed by various spectroscopic methods and X-ray structural analysis. This synthesis pathway offers insights into regioselectivity and structural differentiation in organic chemistry research (Aly et al., 2017).

Synthesis of N-Heterocyclic Carbene Complexes N-Heterocyclic carbene NNC-pincer ligand precursors, such as 1-Methyl-3-(2-((pyridin-2-ylmethylene)amino)ethyl)-1H-imidazol-3-ium bromide, are synthesized for use in creating ruthenium complexes with potential catalytic properties. These complexes, through coordination strategies, could be harnessed for metal-catalyzed C–H bond functionalization reactions, showcasing the application of these compounds in developing new catalytic processes (Mejuto et al., 2015).

Self-Assembly for Luminescent Supramolecular Structures The self-assembly capabilities of 4-aryl-1H-pyrazoles, including structures similar to the N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide, are explored for creating luminescent supramolecular columnar liquid crystals. This research into supramolecular liquid crystals opens avenues for the development of new materials with potential applications in electronics and photonics (Moyano et al., 2013).

Antioxidant Activity and Coordination Chemistry Research into pyrazole-acetamide derivatives, including studies on their coordination complexes with metal ions, sheds light on the effect of hydrogen bonding in self-assembly processes and their antioxidant activities. These studies demonstrate the potential therapeutic applications of these compounds and their utility in coordination chemistry for developing new materials with enhanced biological activities (Chkirate et al., 2019).

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, there is potential for further exploration and development of these compounds in the field of medicinal chemistry .

properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-6-4-5-7-14(11)15(19)16-9-8-13-10-12(2)18(3)17-13/h4-7,10H,8-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDAEHJQBZUQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=NN(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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